2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound with the molecular formula C22H19ClN4O3 and a molecular weight of approximately 422.87 g/mol. This compound is notable for its diverse structural components, which include a pyrrole ring, an oxadiazole moiety, and an acetamide group. It is often used in various research applications due to its potential biological activities and synthetic versatility.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It also belongs to the class of acetamides, characterized by the presence of an acetamide functional group attached to a heterocyclic system. The presence of the chlorophenyl group adds to its potential reactivity and biological activity.
The synthesis of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, incorporating both condensation and cyclization reactions.
Technical Details:
The molecular structure of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C22H19ClN4O3/c1-2-29-18-10-8-17(9-11-18)24-20(28)14-27-12-4-7-19(27)22-25-21(26-30-22)15-5-3-6-16(23)13-15/h3-13H,2,14H2,1H3,(H,24,28)
This representation provides a standardized way to describe the compound's structure.
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
These notations help in visualizing and understanding the spatial arrangement of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts that influence the reaction pathways.
Potential mechanisms may include:
Further studies are necessary to elucidate the precise mechanism by which this compound exerts its effects.
The physical properties of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide include:
Key chemical properties include:
Relevant data from safety assessments indicate that handling should be performed with care due to potential hazards associated with some structural components.
The compound has potential applications in various scientific fields:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1